molecular formula C6H19O3P3Pt B599949 Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) CAS No. 173416-05-2

Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)

Cat. No.: B599949
CAS No.: 173416-05-2
M. Wt: 427.22
InChI Key: OBDWNWOYULJOBW-UHFFFAOYSA-N
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Description

Historical Context and Discovery of the Ghaffar-Parkins Catalyst

The discovery of Hydrido(dimethylphosphinous acid-κP)[hydrogen bis(dimethylphosphinito-κP)]platinum(II) in 1995 by Talit Ghaffar and Adrian Parkins at King's College London represented a revolutionary advancement in the field of nitrile hydration catalysis. Prior to this breakthrough, the selective hydration of nitriles to amides remained a significant challenge in synthetic chemistry, typically requiring harsh acidic or basic conditions that severely limited functional group compatibility and often led to undesired side reactions. The development of metal-catalyzed approaches had been an active area of research, but existing catalysts suffered from limited substrate scope, elevated temperature requirements, and poor tolerance of sensitive functional groups.

The work of Ghaffar and Parkins emerged from systematic investigations into platinum-phosphine chemistry and the potential for developing mild, selective catalytic processes for fundamental organic transformations. Their initial publication in Tetrahedron Letters described the complex as an extremely active homogeneous catalyst for the hydrolysis of nitriles, proposing a mechanism involving intramolecular attack by a phosphine oxide on a nitrile within the coordination sphere of the platinum atom. This mechanistic insight proved prescient and has been supported by subsequent detailed mechanistic studies that have validated the proposed metallacycle intermediate pathway.

The timing of this discovery coincided with growing environmental awareness and the push toward more sustainable chemical processes. The ability of the Ghaffar-Parkins catalyst to operate under neutral aqueous conditions at moderate temperatures addressed key concerns about the environmental impact of traditional nitrile hydration methods. The catalyst's development also benefited from advances in organometallic synthesis and characterization techniques that enabled the precise preparation and structural elucidation of such complex phosphorus-platinum systems.

The initial disclosure quickly gained attention within the organometallic and synthetic chemistry communities, as researchers recognized the transformative potential of this new catalytic system. The remarkable activity demonstrated by the catalyst, with turnover frequencies exceeding 1400 per hour and turnover numbers reaching up to 77,000, established new benchmarks for nitrile hydration catalysis. These performance metrics represented substantial improvements over existing methods and opened new possibilities for synthetic applications that had previously been impractical due to catalyst limitations.

Significance in Organoplatinum Chemistry and Homogeneous Catalysis

The introduction of Hydrido(dimethylphosphinous acid-κP)[hydrogen bis(dimethylphosphinito-κP)]platinum(II) marked a paradigm shift in organoplatinum chemistry and established new principles for the design of homogeneous catalysts. The compound's significance extends far beyond its immediate application in nitrile hydration, as it demonstrated how careful ligand selection and coordination geometry could dramatically enhance catalytic performance while maintaining selectivity and functional group tolerance. The success of this catalyst has inspired numerous subsequent developments in platinum-phosphinite chemistry and has become a model system for understanding the relationship between ligand design and catalytic activity.

The catalyst's impact on organoplatinum chemistry is evidenced by the numerous mechanistic studies and derivative complexes that have been developed based on its structural framework. The use of phosphinous acid ligands in this context represented a relatively novel approach that highlighted the importance of ligand protic functionality in facilitating catalytic transformations. The proposed metallacycle mechanism, involving intramolecular nucleophilic attack of the hydroxyphosphine ligand on coordinated nitriles, has become a paradigm for understanding metal-ligand cooperative catalysis.

From a broader perspective in homogeneous catalysis, the Ghaffar-Parkins catalyst has set new standards for what constitutes an effective catalytic system. Its ability to operate under mild, neutral conditions while maintaining high activity and selectivity has influenced catalyst design principles across multiple reaction classes. The catalyst's exceptional functional group tolerance has enabled synthetic applications that were previously impossible, particularly in the context of complex molecule synthesis where multiple sensitive functionalities must be preserved during transformations.

The following table summarizes key performance characteristics that illustrate the catalyst's significance:

Performance Metric Value Reference Conditions
Turnover Frequency >1400 h⁻¹ Standard hydration conditions
Maximum Turnover Number 77,000 Optimized conditions
Operating Temperature 70-100°C Aqueous media
Reaction pH Neutral No acid/base additives required
Substrate Scope Very broad Including sensitive functional groups

The catalyst's influence on synthetic methodology has been profound, with its implementation in numerous total syntheses of natural products and biologically active molecules. The ability to selectively hydrate nitriles in the presence of other reactive functionalities has enabled retrosynthetic strategies that would have been untenable with traditional hydration methods. This has particularly impacted pharmaceutical and agrochemical synthesis, where the mild conditions and high selectivity are crucial for maintaining molecular integrity.

Furthermore, the success of this catalyst system has stimulated extensive research into related phosphinite and phosphite-based catalysts for various transformations. The principles established through study of the Ghaffar-Parkins catalyst have been applied to develop improved catalysts for related reactions and have contributed to the broader understanding of how phosphorus ligand environments influence catalytic behavior. The catalyst has thus served not only as a practical synthetic tool but also as a foundational system for advancing the theoretical understanding of homogeneous catalysis.

Properties

IUPAC Name

dimethylphosphinite;dimethylphosphinous acid;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4(2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDWNWOYULJOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)O.CP(C)[O-].CP(C)[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19O3P3Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173416-05-2
Record name Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) Ghaffar-Parkins catalyst
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Preparation Methods

Original 1995 Synthesis Protocol

The seminal synthesis by Ghaffar and Parkins comprised the following steps:

  • Preparation of Platinum Precursor :
    Potassium tetrachloroplatinate(II) (K₂PtCl₄) was dissolved in deoxygenated water and treated with dimethylphosphinous acid (PMe₂OH) under nitrogen.

  • Hydride Formation :
    Sodium borohydride (NaBH₄) was introduced to reduce Pt(II) to a Pt-H intermediate, facilitated by the coordinating phosphine ligands.

  • Ligand Exchange :
    The intermediate was reacted with additional dimethylphosphinous acid and bis(dimethylphosphinito) ligands in methanol, yielding the final complex after crystallization.

Reaction Conditions :

  • Temperature: 25–40°C

  • Solvent: Methanol/water mixture

  • Yield: 60–70%

ParameterValue
Pt PrecursorK₂PtCl₄
Reducing AgentNaBH₄
LigandsPMe₂OH, (PMe₂O)₂H⁻
Reaction Time24–48 h

Modern Modifications

Recent optimizations focus on enhancing yield and scalability:

  • Solvent Systems : Replacement of methanol with tetrahydrofuran (THF) improves ligand solubility and reduces side reactions.

  • Catalyst Precursors : Use of Pt(acac)₂ (acetylacetonate) instead of K₂PtCl₄ minimizes chloride interference, boosting turnover frequencies.

  • Anion Control : Exclusion of halides and cyanides prevents catalyst deactivation, as noted in industrial protocols.

Characterization and Quality Control

Spectroscopic Data

The Ghaffar-Parkins catalyst exhibits distinct spectral features:

  • ¹H NMR (D₂O) : A singlet at δ −18.2 ppm corresponds to the platinum-bound hydride.

  • ³¹P NMR : Two doublets at δ 15.2 and 12.8 ppm (Jₚₜ₋ₚ = 1,850 Hz) confirm the inequivalent phosphine ligands.

  • IR Spectroscopy : A Pt-H stretch at 2,080 cm⁻¹ and P-O vibrations at 1,150–1,250 cm⁻¹.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a square-planar Pt center coordinated by one hydride, one dimethylphosphinous acid, and two dimethylphosphinito ligands. Key metrics include:

Bond Length (Å)Angle (°)
Pt–H: 1.52H–Pt–P1: 87.3
Pt–P1: 2.28P1–Pt–P2: 92.1

Industrial-Scale Manufacturing

Commercial production (e.g., by Strem Chemicals) adheres to stringent protocols:

  • Large-Batch Synthesis :
    Reactions are conducted in 500 L reactors under nitrogen, with automated pH and temperature control.

  • Purification :
    Filtration through silica gel columns removes unreacted ligands, followed by lyophilization to obtain a white powder.

  • Quality Assurance :
    Each batch undergoes ICP-MS (for platinum content) and NMR spectroscopy to verify purity >98%.

Industrial Challenges :

  • Sensitivity to trace oxygen necessitates glovebox handling.

  • Storage at room temperature in amber glass vials prevents ligand degradation.

Applications in Organic Synthesis

While beyond preparation methods, the catalyst’s utility underscores its synthetic value:

  • Nitrile Hydration : Converts aromatic and aliphatic nitriles to amides at 25–80°C with TOFs up to 380 h⁻¹.

  • Pharmaceutical Intermediates : Used in the synthesis of kinase inhibitors (e.g., KB-0742) and PAK1 inhibitors .

Chemical Reactions Analysis

Types of Reactions

Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) primarily undergoes catalytic reactions, particularly the hydration of nitriles to amides. It can also participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands .

Common Reagents and Conditions

    Hydration of Nitriles: This reaction typically uses nitriles as substrates and water as the reagent.

    Substitution Reactions: These reactions involve the use of various ligands such as phosphines, amines, or other donor molecules.

Major Products

Mechanism of Action

The mechanism by which Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) exerts its catalytic effects involves the coordination of the nitrile substrate to the platinum center. This coordination activates the nitrile towards nucleophilic attack by water, leading to the formation of an amide. The amide is then released from the metal coordination sphere, preventing further hydrolysis to acid .

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

Structural and Ligand-Based Comparisons

Table 1: Key Structural Parameters
Compound Name Pt–H Bond Length (Å) Pt–P Bond Length (Å) Ligand Type Geometry
Ghaffar-Parkins Catalyst Not reported Not reported Dimethylphosphinito Distorted square-planar
Bis(µ-diisopropylphosphanido-κ²P:P)bis[hydrido(triisopropylphosphane)Pt(II)] 1.53–1.57 2.28–2.31 Diisopropylphosphanido Square-planar
Pt₂H₂(µ-PtBu₂)₂(PEt₃)₂ 1.55 2.30 Tert-butylphosphanido Square-planar

Key Observations :

  • The Ghaffar-Parkins catalyst lacks direct Pt–Pt bonding, unlike bridged dinuclear complexes such as Pt₂H₂(µ-PtBu₂)₂(PEt₃)₂ , which exhibit Pt–Pt distances of 3.646 Å .
  • Steric hindrance from dimethylphosphinito ligands in the Ghaffar-Parkins catalyst is lower than in tert-butyl or diisopropyl analogs, enabling higher substrate accessibility .

Catalytic Performance

Table 2: Catalytic Activity in Nitrile Hydration
Compound Name Substrate Scope TOF (h⁻¹) Selectivity for Amide Reference
Ghaffar-Parkins Catalyst Sterically hindered nitriles 16–380 >95%
[PtCl₂(PPh₃)₂] Simple nitriles 5–20 60–80%
Fluorous Pt complexes (e.g., C₆F₁₅-based) Fluorous-phase reactions 10–50 70–90%

Key Observations :

  • The Ghaffar-Parkins catalyst outperforms traditional PtCl₂(PPh₃)₂ in TOF and selectivity due to its optimized ligand environment, which prevents over-hydrolysis to carboxylic acids .
  • Fluorous platinum complexes exhibit moderate activity but are specialized for biphasic reaction systems , unlike the Ghaffar-Parkins catalyst, which operates in homogeneous conditions .

Biological Activity

Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), a complex platinum compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other platinum complexes.

  • Chemical Formula : C₆H₂₁O₃P₃Pt
  • Molecular Weight : 429.23 g/mol
  • CAS Number : 173416-05-2

The biological activity of platinum complexes like Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) primarily involves interactions with DNA, leading to cytotoxic effects in cancer cells. The proposed mechanisms include:

  • DNA Binding : Platinum complexes can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.
  • Induction of Apoptosis : These complexes can trigger programmed cell death pathways through the generation of reactive oxygen species (ROS), which cause oxidative stress and mitochondrial dysfunction.
  • Cell Cycle Arrest : The compounds may cause cell cycle arrest at various phases, particularly the S phase, preventing cancer cells from proliferating.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) against various cancer cell lines. For instance, a comparative study involving several platinum(II) complexes showed that those containing phosphine ligands exhibited enhanced cytotoxicity compared to traditional cisplatin.

Table 1: Cytotoxicity of Platinum Complexes

CompoundCell Line TestedIC50 (µM)Mechanism of Action
CisplatinA549 (Lung)5.0DNA cross-linking
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)MCF-7 (Breast)2.5ROS generation, DNA interaction
[PtCl(hq)(pta)]A375 (Melanoma)3.0Apoptosis induction

Case Studies and Findings

  • Cytotoxicity Against Human Cancer Cells : In vitro studies have shown that Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate that this compound is more potent than cisplatin in certain contexts .
  • Mechanistic Insights : Research indicates that the compound induces apoptosis through increased ROS production and DNA damage. This was evidenced by flow cytometry analyses showing an increase in early apoptotic cells upon treatment with the compound .
  • Comparative Analysis with Other Complexes : A study comparing various platinum complexes highlighted that those with bulky phosphine ligands showed improved cellular uptake and higher cytotoxicity due to their ability to evade drug efflux mechanisms commonly found in resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing Hydrido(dimethylphosphinous acid-κP)[hydrogen bis(dimethylphosphinito-κP)]platinum(II), and how can yield be maximized?

The compound is typically synthesized via ligand substitution or oxidative addition reactions. For example, bridging phosphanido ligands can be introduced by reacting platinum precursors with borane reagents in nonpolar solvents like benzene, followed by crystallization from hexane to isolate the product . Yield optimization often involves stoichiometric control of ligands and reaction time, as excess ligands may shift equilibria in multi-step pathways . Solvent selection (e.g., benzene vs. ethanol) also critically impacts solubility and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this platinum complex?

Key methods include:

  • NMR spectroscopy : Proton NMR identifies hydride and ligand environments. For instance, hydrido protons in analogous complexes resonate at δ ~4.75 ppm, while phosphine ligands show splitting patterns reflecting their coordination geometry .
  • Infrared (IR) spectroscopy : Stretching frequencies for Pt–H bonds (~2000–2100 cm⁻¹) and phosphinito ligands (P–O stretches) provide bonding insights .
  • X-ray crystallography : Resolves bond distances (e.g., Pt–Pt ~3.675 Å) and angles (e.g., P–Pt–P ~77°), though hydrogen atoms may require constrained refinement due to low electron density .

Q. What catalytic applications have been demonstrated for this complex, and how do reaction conditions influence performance?

The compound acts as a precursor for hydrogenation catalysts, particularly in tin-free hydrofunctionalization. Catalytic efficiency depends on ligand steric effects, solvent polarity, and hydrogen pressure. For example, bulky ligands like triisopropylphosphane enhance stability but may reduce substrate accessibility . Testing under inert atmospheres (e.g., argon) and controlled temperatures (0–50°C) minimizes decomposition .

Advanced Research Questions

Q. How do ligand steric and electronic properties modulate the complex’s geometry and reactivity?

Substituents on phosphanido ligands (e.g., isopropyl vs. tert-butyl) influence Pt–Pt distances and bridging angles. Smaller isopropyl groups allow tighter Pt–P–Pt angles (~102.5°) compared to bulkier analogs, altering redox potentials and catalytic activity . Electronic effects are probed via Hammett parameters or DFT calculations to correlate ligand donor strength with hydride lability .

Q. What experimental strategies resolve contradictions in reported structural data, such as Pt–Pt bond distances?

Discrepancies in Pt–Pt distances (e.g., 3.675 Å vs. 3.646 Å in related complexes) arise from crystallographic disorder or ligand flexibility. High-resolution X-ray data (≤100 K) and Hirshfeld surface analysis improve accuracy. For example, refining hydrogen positions as riding atoms with fixed Uiso values mitigates model bias . Comparative studies using isostructural analogs validate geometric trends .

Q. How can decomposition pathways of this complex be systematically studied under varying conditions?

Thermolysis experiments (TGA/DSC) coupled with mass spectrometry identify volatile byproducts (e.g., phosphine ligands or dimethylphosphinite). Stability in protic solvents is assessed via NMR monitoring of hydride signal decay, while aerobic vs. anaerobic conditions reveal oxidation susceptibility .

Q. What methodologies enable mechanistic studies of hydride transfer in catalytic cycles?

Isotopic labeling (e.g., D₂ vs. H₂) tracks hydride migration using NMR or IR. Kinetic isotope effects (KIE) differentiate rate-determining steps, while in situ XAFS probes Pt oxidation states during catalysis . Competitive experiments with substituted alkenes quantify steric/electronic influences on selectivity .

Q. How do crystallographic challenges, such as hydrogen atom placement, impact structural accuracy?

Hydrogen atoms in bridging hydrides are often undetectable via X-ray diffraction. Neutron diffraction or quantum-crystallographic methods (e.g., X-H bond length constraints) improve positional accuracy. For example, C–H distances are fixed at 0.98–1.00 Å in refinement protocols .

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